4,6-Dichloro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound characterized by an indazole core with chlorine and iodine substitutions. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways associated with diseases such as cancer and infections. Its molecular formula is C_8H_5Cl_2I_N, and it is classified under the category of halogenated indazoles.
4,6-Dichloro-3-iodo-1H-indazole can be sourced through synthetic routes involving the halogenation of indazole derivatives. The classification of this compound falls under organic chemistry, specifically in the realm of heterocyclic compounds. Indazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole typically involves the iodination of 4,6-dichloroindazole. This process can be achieved using iodine in conjunction with an oxidizing agent like sodium iodate within an acidic medium. The reaction is generally performed under reflux conditions to ensure complete halogenation.
The molecular structure of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole features:
The compound has a molecular weight of approximately 293.46 g/mol. Its structural formula can be represented as follows:
4,6-Dichloro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions including:
These reactions often require specific conditions such as temperature control, choice of solvent (e.g., dimethylformamide), and catalysts (e.g., palladium-based catalysts) for effective transformation.
The mechanism by which 4,6-Dichloro-3-iodo-1-methyl-1H-indazole exerts its biological effects largely depends on its application context. In medicinal chemistry, it may interact with specific enzymes or receptors to inhibit their activity. The presence of halogen atoms enhances binding affinity to molecular targets, which could include proteins involved in cell signaling pathways related to cancer progression or infection mechanisms.
4,6-Dichloro-3-iodo-1-methyl-1H-indazole is typically a solid at room temperature with specific melting points depending on purity and formulation.
Key chemical properties include:
Relevant data regarding its reactivity profile indicates that it can undergo nucleophilic attack due to the presence of electrophilic halogens.
4,6-Dichloro-3-iodo-1-methyl-1H-indazole has several applications in scientific research:
The synthesis of 4,6-dichloro-3-iodo-1-methyl-1H-indazole requires sequential, regiocontrolled halogenation of the indazole core. Industrial routes typically employ a stepwise approach, beginning with selective chlorination followed by iodination. The precursor 1-methyl-1H-indazole undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in aprotic solvents (e.g., DMF or acetonitrile) at 0–25°C, yielding 4,6-dichloro-1-methyl-1H-indazole. This dichloro intermediate is then iodinated at the C3 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS), leveraging the electron-deficient C3 position’s susceptibility to electrophilic attack [3]. Alternative pathways start from pre-iodinated indazoles (e.g., 3-iodo-1H-indazole), followed by N1-methylation (using methyl iodide/K₂CO₃) and dichlorination. Batch processes achieve yields of 70–85% but require rigorous purification via recrystallization or chromatography to remove polyhalogenated byproducts [2].
Table 1: Comparative Halogenation Methods for Indazole Intermediates
Target Position | Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
C4/C6 (Chlorination) | SO₂Cl₂ | DCM | 0°C | 78 |
C4/C6 (Chlorination) | NCS | Acetonitrile | 25°C | 82 |
C3 (Iodination) | ICl | Acetic Acid | 50°C | 75 |
C3 (Iodination) | NIS | DMF | 80°C | 85 |
Regioselectivity in C3 iodination is governed by the indazole ring’s tautomeric equilibrium and electronic properties. Quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) confirm that N1-methylation locks the indazole in the 1H-tautomer, directing electrophiles to C3 due to its highest electron density in the π-deficient ring [3] . For chlorination, Lewis acid catalysts (e.g., FeCl₃) enhance selectivity at C4/C6 by polarizing chlorine sources and stabilizing transition states. Microwave-assisted synthesis (100–120°C, 10–15 min) improves yields to >90% by accelerating halogenation kinetics while minimizing decomposition . In contrast, uncatalyzed reactions exhibit poor regiocontrol, yielding <60% desired product with isomers like 5,7-dichloro derivatives. Solid-state NMR studies validate regiopurity, with C3-iodinated indazoles showing distinct ¹³C shifts at δ 85–95 ppm [3].
The C3-iodo group in 4,6-dichloro-3-iodo-1-methyl-1H-indazole serves as a versatile handle for palladium-catalyzed cross-coupling, enabling access to advanced pharmacophores. Key reactions include:
Continuous-flow reactors enhance coupling efficiency, reducing reaction times from hours to minutes and improving yields by 15–20% compared to batch methods. The 4,6-dichloro substituents remain inert under these conditions but can be selectively modified under harsher conditions (e.g., Buchwald-Hartwig amination at 110°C) [4].
Table 2: Catalytic Coupling Reactions at the C3-Iodo Position
Reaction Type | Catalyst System | Conditions | Products | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 80°C | 3-Aryl-indazoles | 88 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, 70°C | 3-Alkynyl-indazoles | 82 |
Azidation | NaN₃ | DMSO, 100°C | 3-Azido-indazoles | 90 |
N1-Protection is critical during early-stage synthesis to avoid regiochemical complications. While methyl is the target group in the final compound, transient protecting groups are used for intermediates. Common strategies include:
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: